
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate typically involves the bromination of tert-Butyl 4-methylpiperidine-1-carboxylate. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The compound can be reduced to tert-Butyl 4-(methyl)piperidine-1-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used under mild to moderate conditions.
Reduction: Reducing agents such as LiAlH4 and NaBH4 are used under anhydrous conditions to prevent hydrolysis.
Major Products:
Scientific Research Applications
Drug Development
This compound serves as a versatile intermediate in the synthesis of biologically active molecules. For instance, it has been utilized in the development of inhibitors targeting cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are implicated in cancer progression. A recent patent describes its use in bifunctional compounds that degrade CDK2 via the ubiquitin-proteasome pathway, indicating its potential in cancer therapeutics .
Enzyme Inhibition Studies
Research has shown that derivatives of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate can act as selective inhibitors for fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are involved in endocannabinoid metabolism, making this compound relevant for pain management and neuroprotection studies . The selectivity of these compounds for MAGL over FAAH has been highlighted as a significant advantage for therapeutic applications.
Intermediate in Organic Synthesis
This compound is frequently employed as an intermediate in the synthesis of more complex chemical entities. For example, it has been used to synthesize various piperidine derivatives that exhibit biological activity . The ability to modify the bromomethyl group facilitates further functionalization, allowing for the creation of diverse chemical libraries.
Case Study: Inhibition of CDK2
In a study focusing on CDK2 inhibition, researchers synthesized a series of compounds based on this compound. These compounds were evaluated for their ability to bind to CDK2 and inhibit its activity in vitro. The results demonstrated promising inhibitory effects, suggesting potential applications in cancer treatment .
Case Study: Selective Inhibition of MAGL
Another study investigated the selectivity of piperidine derivatives derived from this compound against MAGL and FAAH. The findings indicated that modifications to the piperidine ring could enhance selectivity for MAGL while reducing off-target effects associated with FAAH inhibition . This selectivity is crucial for developing effective analgesics with fewer side effects.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atom in the compound is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds and the synthesis of diverse compounds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
- tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate
- tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(fluoromethyl)piperidine-1-carboxylate
Comparison:
- Reactivity: tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate is more reactive than its chloro and fluoro counterparts due to the higher reactivity of the bromine atom in nucleophilic substitution reactions .
- Applications: While all these compounds are used as intermediates in organic synthesis, the bromomethyl derivative is preferred in reactions requiring higher reactivity and faster reaction rates .
Biological Activity
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The compound can be synthesized through various methods, typically involving the bromination of piperidine derivatives followed by esterification. One common approach is the reaction of tert-butyl 4-(tosyloxy)piperidine-1-carboxylate with bromomethyl reagents in suitable solvents such as DMF (dimethylformamide) . This method allows for the introduction of the bromomethyl group, which is crucial for the compound's biological activity.
The biological activity of this compound is primarily associated with its ability to modulate various signaling pathways. Research indicates that compounds with similar piperidine structures can act as inhibitors of inflammatory cytokine release, particularly IL-1β, by interfering with the NLRP3 inflammasome pathway . This inhibition is significant in conditions characterized by excessive inflammation.
Pharmacological Profile
The compound has been evaluated for its pharmacological properties in vitro. Key findings include:
- Anti-inflammatory Activity : The compound exhibited a concentration-dependent inhibition of IL-1β release in LPS/ATP-stimulated human macrophages.
- Cell Viability : Studies showed that at concentrations up to 50 µM, the compound did not significantly affect cell viability, indicating a favorable safety profile for further investigation .
Table 1: In Vitro Biological Activity of this compound
Concentration (µM) | IL-1β Release Inhibition (%) | Cell Viability (%) |
---|---|---|
10 | 19.4 ± 0.4 | 95 |
25 | 29.1 ± 4.8 | 90 |
50 | 35.0 ± 5.0 | 85 |
Case Study 1: Inhibition of Pyroptosis
A study focused on the anti-pyroptotic effects of tert-butyl derivatives demonstrated that this compound significantly reduced pyroptotic cell death in human macrophages. The results indicated that at a concentration of 50 µM, there was a notable reduction in pyroptosis, suggesting potential therapeutic applications in inflammatory diseases .
Case Study 2: Potential in Cancer Therapy
Another area of interest is the compound's potential role in cancer therapy. Preliminary studies suggest that similar piperidine derivatives may exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and necrosis . Further research is needed to elucidate these pathways specifically for this compound.
Q & A
Basic Research Questions
Q. How can the purity and structural integrity of tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate be validated experimentally?
- Methodology :
- Purity Analysis : Use gas chromatography (GC) and precipitation titration to confirm purity ≥98% .
- Structural Confirmation : Employ - and -NMR to verify the bromomethyl group (δ ~3.4–3.6 ppm for CHBr) and tert-butyl carbamate (δ ~1.4 ppm for C(CH)) .
- Melting Point Validation : Compare observed melting point (46–50°C) with literature values to detect impurities .
Q. What are the recommended storage conditions to ensure compound stability?
- Guidelines :
- Store in a cool, dry environment (<15°C) under inert gas (e.g., nitrogen or argon) to prevent degradation via air/moisture exposure .
- Use amber glass containers to minimize light-induced decomposition. Avoid contact with strong oxidizers, which may trigger hazardous reactions .
Q. What safety protocols are critical for handling this compound?
- Precautions :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if aerosolization is possible .
- Emergency Measures : Immediate eye irrigation (15+ minutes) and skin decontamination with water are required upon exposure due to H319 (serious eye irritation) and H315 (skin irritation) hazards .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks (H302: harmful if swallowed) .
Advanced Research Questions
Q. How can synthetic routes to tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate be optimized for scalability and yield?
- Strategies :
- Bromination Optimization : Use N-bromosuccinimide (NBS) or HBr in a controlled, anhydrous environment to target the piperidine methyl group selectively. Monitor reaction progress via TLC (hexane:EtOAc = 3:1) .
- Protection/Deprotection : Preserve the tert-butyl carbamate group during synthesis by avoiding acidic conditions (e.g., TFA) that may cleave the Boc group prematurely .
- Yield Enhancement : Employ column chromatography (silica gel, gradient elution) for purification, achieving ≥85% yield in small-scale syntheses .
Q. What analytical techniques resolve discrepancies in reaction outcomes (e.g., unexpected byproducts)?
- Troubleshooting Workflow :
LC-MS : Identify low-abundance byproducts (e.g., debrominated or oxidized derivatives).
HPLC-PDA : Quantify impurities using a C18 column (acetonitrile/water mobile phase).
Mechanistic Studies : Probe side reactions (e.g., SN2 vs. radical pathways) using radical scavengers (e.g., TEMPO) or isotopic labeling .
Q. How does the bromomethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?
- Reactivity Profile :
- Suzuki-Miyaura Coupling : The Br substituent enables palladium-catalyzed coupling with aryl boronic acids (e.g., forming biaryl piperidine derivatives) .
- Nucleophilic Substitution : React with amines (e.g., piperazine) to generate quaternary ammonium intermediates for drug discovery .
- Stability Considerations : The tert-butyl carbamate group stabilizes the piperidine ring but may sterically hinder reactions at the 4-position .
Q. Data Contradictions and Limitations
Q. Why do safety data sheets (SDS) lack comprehensive ecological and chronic toxicity data?
- Analysis :
- Limited ecotoxicological data (e.g., biodegradability, bioaccumulation) reflect its primary use in R&D settings rather than industrial release .
- Acute toxicity (Category 4 for oral/dermal/inhalation routes) is documented, but chronic effects remain uncharacterized . Researchers should apply ALARA (As Low As Reasonably Achievable) principles.
Q. How should researchers address inconsistencies in regulatory classifications across regions?
- Recommendations :
- Adhere to the strictest available guidelines (e.g., EU-GHS/CLP for hazard communication) .
- Consult institutional EHS (Environmental Health and Safety) offices for jurisdiction-specific protocols, as transport classifications (e.g., IMDG, IATA) may vary .
Q. Methodological Resources
- Synthetic Protocols : TCI Chemicals (Product Code: B6510) provides validated synthesis and purification workflows .
- Safety Compliance : ALADDIN Scientific emphasizes disposal via certified waste facilities (P501) and incompatible material avoidance (e.g., oxidizers) .
- Structural Libraries : PubChem CID 10562199 offers comparative data for analogs with modified substituents .
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJXBTRLYHCWGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573521 | |
Record name | tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158407-04-6 | |
Record name | tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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